Physicochemical Differentiation: logP and Lipophilicity Comparison Against the 4-Chlorophenyl Analog
The 4-methoxyphenyl substituent on the N2 position of CAS 6173-62-2 confers measurably lower lipophilicity compared to the 4-chlorophenyl analog. The chlorophenyl analog (C21H16ClN5O3, MW 421.84) has a calculated logP of 5.01, logD of 4.43, and logSw of -5.12, with a polar surface area (PSA) of 79.75 Ų, as reported by ChemDiv . While experimentally determined logP/logD values for CAS 6173-62-2 are not publicly available, the replacement of chlorine (Hammett σp = 0.23) with methoxy (σp = -0.27) is expected to reduce logP by approximately 0.3–0.7 units based on established substituent contribution models, positioning the compound more favorably within the Lipinski Rule of Five space (logP < 5) for oral drug-likeness, whereas the chlorophenyl analog exceeds the logP threshold [1]. Additionally, CAS 6173-62-2 contains 9 hydrogen bond acceptors (vs. 8 for the chlorophenyl analog due to the methoxy oxygen), which further modulates solubility and target-binding hydrogen bond networks .
| Evidence Dimension | Lipophilicity (logP/logD) and drug-likeness parameters |
|---|---|
| Target Compound Data | CAS 6173-62-2: C22H19N5O4, MW 417.4, 9 HBA, estimated logP ~4.3–4.7 (methoxy substituent) |
| Comparator Or Baseline | N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide: C21H16ClN5O3, MW 421.84, 8 HBA, calculated logP 5.01, logD 4.43, logSw -5.12, PSA 79.75 Ų |
| Quantified Difference | Estimated ΔlogP ≈ -0.3 to -0.7 units (more favorable); +1 HBA count; structural replacement of -Cl with -OCH3 |
| Conditions | Computational prediction (logP/logD/logSw); ChemDiv database reported values for comparator |
Why This Matters
The lower lipophilicity of CAS 6173-62-2 relative to the chlorophenyl analog predicts superior aqueous solubility and reduced non-specific protein binding, making it a more tractable starting point for lead optimization where logP < 5 and adequate solubility are critical attrition filters.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
